molecular formula C12H19O5P B182280 Diethyl 2-(methoxymethoxy)phenylphosphonate CAS No. 124551-12-8

Diethyl 2-(methoxymethoxy)phenylphosphonate

Cat. No.: B182280
CAS No.: 124551-12-8
M. Wt: 274.25 g/mol
InChI Key: MYEIHKOBOBOKDR-UHFFFAOYSA-N
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Description

Diethyl 2-(methoxymethoxy)phenylphosphonate is an organophosphorus compound with the molecular formula C12H19O5P. It is a diethyl ester of phosphonic acid, featuring a phenyl ring substituted with a methoxymethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(methoxymethoxy)phenylphosphonate typically involves the reaction of diethyl phosphite with 2-(methoxymethoxy)phenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(methoxymethoxy)phenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenylphosphonates .

Scientific Research Applications

Diethyl 2-(methoxymethoxy)phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(methoxymethoxy)phenylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(methoxymethoxy)phenylphosphonate is unique due to the presence of the methoxymethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O5P/c1-4-16-18(13,17-5-2)12-9-7-6-8-11(12)15-10-14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEIHKOBOBOKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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